4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
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Overview
Description
4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, phenyl, piperidinyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The phenyl and piperidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile groups can produce primary amines .
Scientific Research Applications
4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Mechanism of Action
The mechanism of action of 4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Piperidine derivatives: These include a wide range of compounds with the piperidine ring, which is a common motif in many pharmaceuticals and biologically active molecules.
Uniqueness
4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials.
Properties
Molecular Formula |
C18H17N5 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-amino-2-phenyl-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H17N5/c19-11-14-16(21)15(12-20)18(23-9-5-2-6-10-23)22-17(14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-10H2,(H2,21,22) |
InChI Key |
BHTQTYJKPMELHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=N2)C3=CC=CC=C3)C#N)N)C#N |
Origin of Product |
United States |
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